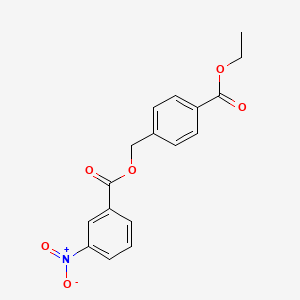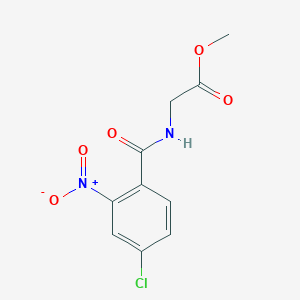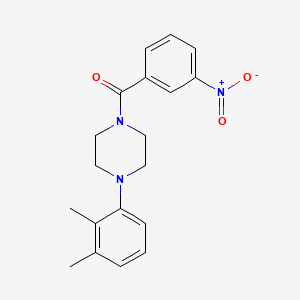![molecular formula C14H20ClNO B5788652 1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine, commonly known as CEC, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
CEC exerts its effects by binding to the sigma-1 receptor with high affinity and selectivity. The binding of CEC to the sigma-1 receptor modulates its activity, leading to downstream effects on various cellular processes. The exact mechanism of action of CEC on the sigma-1 receptor is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways, including the regulation of calcium homeostasis and the activation of protein kinase C.
Biochemical and Physiological Effects:
CEC has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate, and to regulate the activity of ion channels, including voltage-gated calcium channels. CEC has also been shown to have analgesic and antidepressant effects in animal models of pain and depression, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
CEC has several advantages for use in lab experiments. It is a potent and selective antagonist of the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. CEC is also relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. However, CEC also has some limitations. It has relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups. Additionally, CEC has not been extensively tested in humans, which limits its translational potential.
Orientations Futures
There are several future directions for research on CEC. One area of interest is the role of sigma-1 receptors in neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. CEC has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic value. Another area of interest is the development of more potent and selective sigma-1 receptor antagonists, which could have improved efficacy and reduced side effects compared to CEC. Additionally, further research is needed to elucidate the exact mechanism of action of CEC on the sigma-1 receptor and to determine its potential effects on other cellular processes.
Méthodes De Synthèse
CEC can be synthesized through a multistep process, which involves the reaction of 4-chloro-2-methylphenol with epichlorohydrin to form 2-(4-chloro-2-methylphenoxy)propanol. The resulting compound is then treated with piperidine to yield CEC. The purity of the final product can be confirmed through various techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
CEC has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the sigma-1 receptor, which is a transmembrane protein that plays a crucial role in various cellular processes, including ion channel regulation, calcium signaling, and neurotransmitter release. CEC has been used to investigate the role of sigma-1 receptors in various physiological and pathological conditions, including pain, depression, addiction, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-11-13(15)5-6-14(12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYDPLWHBMDICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)

![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)



![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)

![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)
